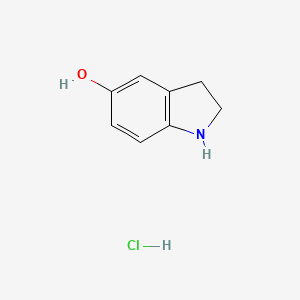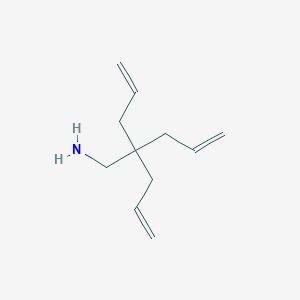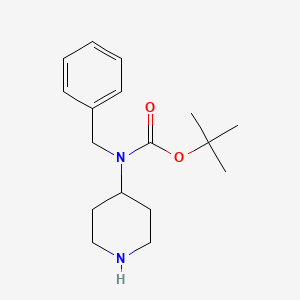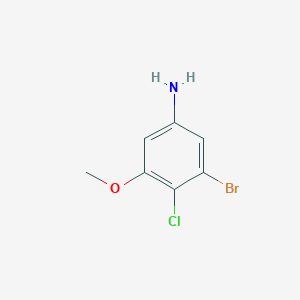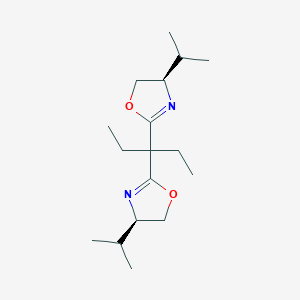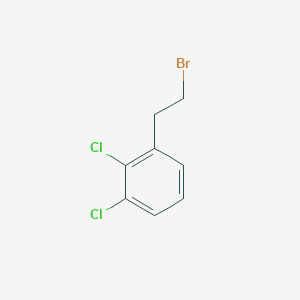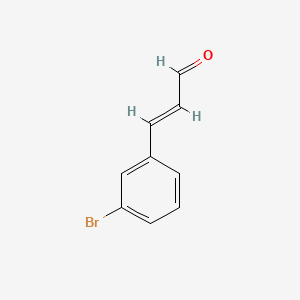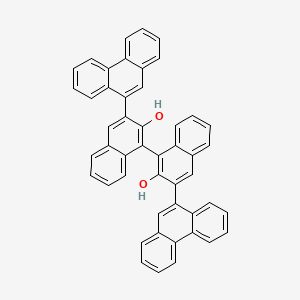
(1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthyl-2,2'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthyl-2,2'-diol, commonly known as DPD, is a small organic compound with a wide range of applications in the scientific research field. DPD is a versatile molecule that can be used for a variety of purposes, including drug design, molecular biology, and biochemistry. DPD is a highly stable and water-soluble molecule that can be used in a variety of laboratory experiments. DPD is an important tool for researchers due to its unique properties, including its stability and solubility.
Applications De Recherche Scientifique
Phenanthrene Derivatives in Medicinal Chemistry
Phenanthrenes, due to their planar structure, show potential in cancer chemotherapy by intercalating between DNA base pairs and inhibiting enzymes involved in DNA synthesis. The development of phenanthrene-based derivatives, including phenanthroindolizidines, phenanthroquinolizidine, phenanthroimidazoles, and podophyllotoxin-based phenanthrenes, focuses on synthetic strategies and potential cytotoxic activities against various carcinoma cell lines. This area suggests a possible application for (1S)-3,3'-Di(phenanthren-9-yl)-1,1'-binaphthyl-2,2'-diol in developing novel chemotherapeutic agents (Jhingran et al., 2021).
Environmental Bioremediation
Phenanthrene biodegradation by specific microbial strains offers insights into environmental cleanup strategies. The ability of sphingomonads to degrade phenanthrene in contaminated soils highlights the importance of microbial pathways in mitigating polycyclic aromatic hydrocarbon pollution. This area of research underscores the environmental relevance of phenanthrene derivatives and their potential biodegradability (Waigi et al., 2015).
Polymer Science Applications
Phenanthrene-containing compounds are integral to developing advanced materials. For instance, the review on polymers from renewable resources, including diols like isosorbide, indicates a growing interest in incorporating structurally complex and rigid monomers into polymers for enhanced material properties. This suggests potential applications for this compound in the synthesis or modification of polymeric materials with specific optical, mechanical, or biodegradable properties (Fenouillot et al., 2010).
Propriétés
IUPAC Name |
1-(2-hydroxy-3-phenanthren-9-ylnaphthalen-1-yl)-3-phenanthren-9-ylnaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30O2/c49-47-43(41-25-29-13-1-5-17-33(29)37-21-9-11-23-39(37)41)27-31-15-3-7-19-35(31)45(47)46-36-20-8-4-16-32(36)28-44(48(46)50)42-26-30-14-2-6-18-34(30)38-22-10-12-24-40(38)42/h1-28,49-50H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUOTCUHTHQCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=CC=CC=C5C(=C4O)C6=C(C(=CC7=CC=CC=C76)C8=CC9=CC=CC=C9C1=CC=CC=C18)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661243 |
Source


|
| Record name | 3,3'-Di(phenanthren-9-yl)[1,1'-binaphthalene]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957111-25-0 |
Source


|
| Record name | 3,3'-Di(phenanthren-9-yl)[1,1'-binaphthalene]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(11bR)-4-Hydroxy-2,6-di(naphthalen-2-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3179122.png)
![(S)-5-Benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B3179138.png)

